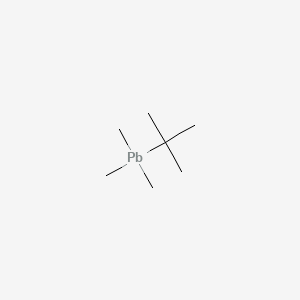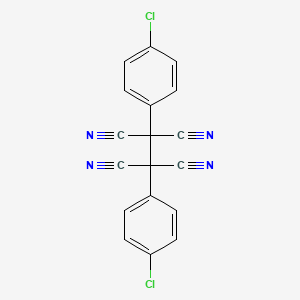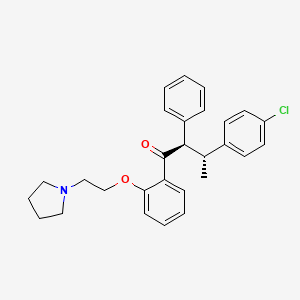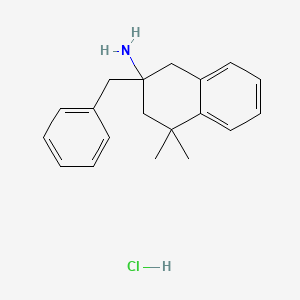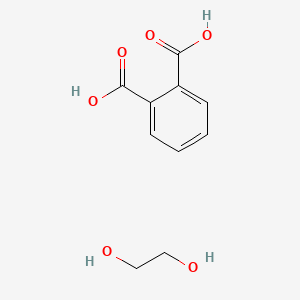![molecular formula C13H21ClN2O B14685865 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea CAS No. 33082-90-5](/img/structure/B14685865.png)
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tricyclic decane ring system attached to a urea moiety, which includes a 2-chloroethyl group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea typically involves the reaction of tricyclo[3.3.1.13,7]decane-2-amine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.
Major Products Formed
Substitution: Corresponding substituted ureas.
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines and other reduced forms.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The tricyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexylurea
- 1-(2-Chloroethyl)-3-phenylurea
- 1-(2-Chloroethyl)-3-adamantylurea
Uniqueness
1-(2-Chloroethyl)-3-tricyclo[33113,7]dec-2-ylurea is unique due to its tricyclic decane ring system, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
33082-90-5 |
|---|---|
Fórmula molecular |
C13H21ClN2O |
Peso molecular |
256.77 g/mol |
Nombre IUPAC |
1-(2-adamantyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H21ClN2O/c14-1-2-15-13(17)16-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2,(H2,15,16,17) |
Clave InChI |
DVTGTPJRYOAKQR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





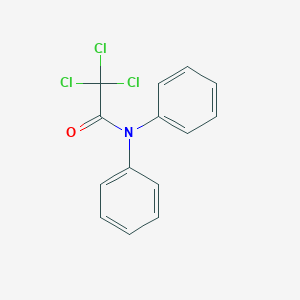
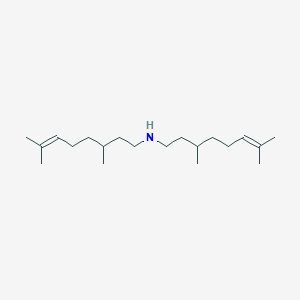


![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

